molecular formula C11H18ClN B3029994 (R)-1-(p-Tolyl)butan-1-amine hydrochloride CAS No. 851597-79-0

(R)-1-(p-Tolyl)butan-1-amine hydrochloride

Cat. No. B3029994
CAS RN: 851597-79-0
M. Wt: 199.72
InChI Key: KBCFOUIIWWXJEI-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-1-(p-Tolyl)butan-1-amine hydrochloride, commonly referred to as p-TBAH, is an organic compound that is used in a variety of scientific research applications. It is a derivative of an amine, and is used in a variety of biochemical and physiological experiments. It has a number of advantages and limitations for use in laboratory experiments, and has the potential for a wide range of future applications. We will also discuss the potential future directions of p-TBAH.

Scientific Research Applications

Amine-Functionalized Sorbents for Environmental Applications

Amine-containing compounds, including (R)-1-(p-Tolyl)butan-1-amine hydrochloride, have shown promise in environmental applications, particularly in the removal of pollutants from water. Amine-functionalized sorbents are effective in the treatment of municipal water and wastewater, targeting perfluoroalkyl and polyfluoroalkyl substances (PFAS) due to their ability to engage in electrostatic interactions, hydrophobic interactions, and benefit from the sorbent's morphology for efficient pollutant removal. Developing next-generation sorbents involves understanding these interactions to enhance PFAS control in water treatment processes (Ateia et al., 2019).

Ninhydrin Reaction in Analytical Sciences

The reaction of ninhydrin with primary amino groups, which forms Ruhemann's purple, illustrates the broad utility of amine compounds in analytical chemistry. This reaction has been applied across various scientific disciplines, including agricultural, biochemical, clinical, and environmental sciences, for the detection, isolation, and analysis of amino acids, peptides, proteins, and other compounds. The ninhydrin reaction's versatility underscores the significant role of amino compounds in analytical and biochemical research (Friedman, 2004).

Polymerization Initiators

Amines, including those similar in structure to (R)-1-(p-Tolyl)butan-1-amine hydrochloride, serve as (co)initiators in the polymerization of aliphatic cyclic esters. This process leads to the production of polymers with varied applications, demonstrating the importance of amine compounds in developing new materials with potential industrial applications. The review of amine applications in polymerization highlights advancements in catalysis and material science, providing a pathway for the synthesis of polymers with controlled properties (Duda et al., 2005).

Antimicrobial Applications

The unique properties of chitosan, a biopolymer with primary amino groups, have been explored for antimicrobial applications. Chitosan's cationic nature, resulting from its amine groups, contributes to its efficacy in chelating metal ions and interacting with microbial cell membranes. This property underpins its use in antimicrobial systems, offering a scientific basis for optimizing chitosan formulations for increased effectiveness in inhibiting microbial growth (Raafat & Sahl, 2009).

Biomedical Applications

Amine-functionalized biomaterials, such as polylysine, have shown significant potential in biomedical applications. The primary amine groups in these materials contribute to their biocompatibility, enabling their use in drug delivery systems, bio-adhesives, and wound healing applications. The versatility and efficacy of amine-functionalized materials in the biomedical sector highlight the ongoing research into harnessing their properties for advanced medical treatments (Patil & Kandasubramanian, 2021).

properties

IUPAC Name

(1R)-1-(4-methylphenyl)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-4-11(12)10-7-5-9(2)6-8-10;/h5-8,11H,3-4,12H2,1-2H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCFOUIIWWXJEI-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C1=CC=C(C=C1)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704199
Record name (1R)-1-(4-Methylphenyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(p-Tolyl)butan-1-amine hydrochloride

CAS RN

851597-79-0
Record name (1R)-1-(4-Methylphenyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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